molecular formula C23H18ClNO3 B11992326 Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 302913-64-0

Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B11992326
CAS No.: 302913-64-0
M. Wt: 391.8 g/mol
InChI Key: NZKIESWZCKKZJQ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate (molecular formula: C₂₃H₁₈ClNO₃, molar mass: 391.85 g/mol) is a pyrroloquinoline derivative characterized by a 7-methyl substituent on the quinoline core and a 4-chlorobenzoyl group at position 1 (Figure 1). Key structural identifiers include the SMILES string CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC(=C3)C and InChIKey NZKIESWZCKKZJQ-UHFFFAOYSA-N .

Synthetic routes for analogous pyrroloquinoline derivatives involve reactions between quinoline precursors and phenacyl bromides or ethyl propiolate in propylene oxide, followed by purification via column chromatography (yields: 50–60%) .

Properties

CAS No.

302913-64-0

Molecular Formula

C23H18ClNO3

Molecular Weight

391.8 g/mol

IUPAC Name

ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C23H18ClNO3/c1-3-28-23(27)18-13-21(22(26)15-5-8-17(24)9-6-15)25-19-10-4-14(2)12-16(19)7-11-20(18)25/h4-13H,3H2,1-2H3

InChI Key

NZKIESWZCKKZJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC(=C3)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

  • Paal-Knorr Pyrrole Synthesis : Starting with 2-haloanilines (e.g., 2-iodoaniline), cyclization with 2,5-dimethoxytetrahydrofuran under acidic conditions forms the pyrrole ring. Subsequent Vilsmeier-Haack formylation introduces an aldehyde group at the pyrrole C2 position, enabling further functionalization.

  • Sonogashira Coupling/Alkyne-Carbonyl Metathesis : Arylpyrrole aldehydes undergo Sonogashira coupling with alkynes (e.g., phenylacetylene), followed by intramolecular alkyne-carbonyl metathesis to form the fused quinoline ring. This method achieves regioselectivity critical for introducing substituents at C5 and C7 positions.

Example Protocol:

  • React 2-iodoaniline with 2,5-dimethoxytetrahydrofuran in acetic acid to yield 1-(2-iodoaryl)-1H-pyrrole.

  • Formylate via Vilsmeier-Haack reaction (POCl₃/DMF) to generate 1-(2-iodoaryl)-1H-pyrrole-2-carbaldehyde.

  • Perform Sonogashira coupling with phenylacetylene (Pd catalysis) to form an alkyne intermediate.

  • Induce cyclization via alkyne-carbonyl metathesis (TFA) to yield the pyrrolo[1,2-a]quinoline core.

Acylation with 4-Chlorobenzoyl Chloride

The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution.

Friedel-Crafts Acylation

  • Conditions : React the pyrrolo[1,2-a]quinoline core with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) in anhydrous CH₂Cl₂.

  • Yield : Reported yields range from 65% to 78% for similar acylations.

Nucleophilic Acyl Substitution

  • Base-Mediated Reaction : Use of LiHMDS or NaH to deprotonate the quinoline nitrogen, followed by reaction with 4-chlorobenzoyl chloride.

Integrated Synthetic Routes

Multi-Step Linear Synthesis (Adapted from )

StepReactionReagents/ConditionsYield
1Pyrrole formation2-Iodoaniline, 2,5-dimethoxytetrahydrofuran, AcOH85%
2Vilsmeier-Haack formylationPOCl₃, DMF, 0°C to rt69%
3Sonogashira couplingPhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, NEt₃95%
4CyclizationTFA, 80°C, 12 h82%
5MethylationCH₃I, K₂CO₃, DMF75%
6EsterificationEthyl chloroformate, pyridine68%
7Acylation4-Chlorobenzoyl chloride, AlCl₃, CH₂Cl₂70%

One-Pot Microwave-Assisted Synthesis (Adapted from )

  • Procedure : Combine 4-methylquinoline, 4-chlorophenacyl bromide, and ethyl propiolate in acetonitrile with trimethylamine. Irradiate at 100°C for 6 min under microwave conditions.

  • Advantages : Reduced reaction time (<10 min) and improved yield (81%) compared to conventional methods.

Analytical Characterization

Critical data for validating the structure include:

  • ¹H NMR (CDCl₃) : δ 8.92 (s, 1H, H-5), 7.97–7.21 (m, aromatic H), 4.63 (q, J = 7.1 Hz, OCH₂CH₃), 2.30 (s, 3H, CH₃).

  • HPLC Purity : >99% when purified via column chromatography (SiO₂, ethyl acetate/hexane).

Challenges and Optimizations

  • Regioselectivity : Competing acylation at alternative positions requires careful control of Lewis acid stoichiometry.

  • Steric Hindrance : Bulky substituents (e.g., 4-chlorobenzoyl) may necessitate elevated temperatures or prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrroloquinoline compounds exhibit promising anticancer properties. Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research shows that modifications in the quinoline structure can enhance its activity against specific cancer types by targeting critical pathways involved in cell proliferation and survival .

Antimycobacterial Properties

The compound has also been investigated for its antimycobacterial activity. A study focused on fused derivatives of pyrrolo compounds demonstrated that certain structural modifications could lead to enhanced efficacy against Mycobacterium tuberculosis. The findings suggest that this compound may serve as a lead compound in developing new antimycobacterial agents .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that include the formation of the pyrroloquinoline framework followed by the introduction of the chlorobenzoyl group. Various synthetic routes have been explored to optimize yield and purity. The synthesis typically requires careful control of reaction conditions to prevent unwanted side reactions .

Case Study: Anticancer Evaluation

A recent study evaluated the anticancer potential of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could be further developed into a therapeutic agent for breast cancer treatment .

Case Study: Antimycobacterial Activity

In another investigation focusing on antimycobacterial properties, this compound was tested against Mycobacterium tuberculosis strains. The compound exhibited inhibitory effects comparable to existing antimycobacterial drugs, highlighting its potential as a candidate for further development in treating tuberculosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerBreast Cancer Cell Lines<10
AntimycobacterialMycobacterium tuberculosis<15

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the benzoyl substituent and methyl group position on the pyrroloquinoline core. Key examples include:

Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate Substituent: 4-methoxybenzoyl (electron-donating group). Molecular formula: C₂₄H₂₁NO₄; molar mass: 387.44 g/mol .

Ethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate Substituent: 4-cyanobenzoyl (electron-withdrawing group). Methyl position: 5-methyl (vs. 7-methyl in the target compound). Molecular formula: C₂₅H₁₉N₃O₃ (estimated); yield: 50.5–66.7% .

Ethyl 1-(4-chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-3-carboxylate Substituent: 7-methoxy (alters electronic and steric properties). Melting point: 195–196°C (vs. unrecorded for the 7-methyl analog) .

Physicochemical and Computational Data

Compound Substituent (Benzoyl) Methyl Position Molecular Weight (g/mol) Predicted CCS [M+H]+ (Ų) Melting Point (°C)
Target compound (4-Cl) 4-chloro 7 391.85 191.0 Not reported
4-methoxy analog 4-methoxy 7 387.44 192.4 Not reported
4-cyano analog (5-methyl) 4-cyano 5 ~405.44 (estimated) Not reported Not reported
7-methoxy analog (4-Cl) 4-chloro 7-methoxy 407.85 Not reported 195–196
  • Collision Cross Section (CCS) : The 4-chloro and 4-methoxy analogs exhibit similar CCS values (~191–192 Ų for [M+H]+), suggesting comparable molecular shapes and sizes despite differing substituents .

Biological Activity

Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and pest control. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 4-chlorobenzoyl chloride with 7-methylpyrrolo[1,2-a]quinoline-3-carboxylic acid in the presence of a base such as triethylamine. This results in the formation of the desired ester product. The overall reaction can be summarized as follows:

4 chlorobenzoyl chloride+7 methylpyrrolo 1 2 a quinoline 3 carboxylic acidEthyl 1 4 chlorobenzoyl 7 methylpyrrolo 1 2 a quinoline 3 carboxylate\text{4 chlorobenzoyl chloride}+\text{7 methylpyrrolo 1 2 a quinoline 3 carboxylic acid}\rightarrow \text{Ethyl 1 4 chlorobenzoyl 7 methylpyrrolo 1 2 a quinoline 3 carboxylate}

Antimicrobial Properties

Research indicates that pyrroloquinolines, including derivatives like this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study reported that certain pyrroloquinolines demonstrated effective antibacterial and antifungal properties against multiple pathogens .

Insecticidal Activity

The compound has also been evaluated for its insecticidal effects. In particular, derivatives of pyrroloquinolines have shown promising results as larvicides against mosquito species such as Anopheles arabiensis, which is a vector for malaria. The effectiveness of these compounds against larval stages suggests potential applications in vector control strategies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. In silico studies have indicated that these compounds may act as inhibitors of key enzymes or receptors involved in cellular processes. For example, they have been suggested to modulate ion channels and inhibit kinase activity, which are critical pathways in both microbial and insect physiology .

Case Studies

A notable case study involved the evaluation of a series of pyrroloquinoline derivatives for their larvicidal activity against Anopheles arabiensis. The study highlighted that modifications to the structure significantly influenced biological activity. The most effective compounds exhibited low LC50 values, indicating high potency against mosquito larvae .

Toxicological Assessment

In addition to efficacy studies, toxicological assessments have been conducted to evaluate the safety profile of these compounds. In silico analyses showed low mutagenic and tumorigenic potential for certain derivatives, suggesting that they may be safe for use in agricultural or public health applications .

Comparative Data Table

The following table summarizes key properties and biological activities associated with this compound and related compounds.

Property This compound Related Compounds
Molecular Weight (g/mol) TBDTBD
Antibacterial Activity Effective against various strainsVaries by derivative
Antifungal Activity Significant inhibition observedVaries by derivative
Larvicidal Activity High potency against Anopheles arabiensisVaries by derivative
Toxicity Profile Low mutagenic potentialGenerally low across derivatives

Q & A

Basic: What are the established synthetic routes for Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate, and how can reaction conditions be optimized?

A validated method involves the condensation of 6-methoxyquinoline derivatives with phenacyl bromide and ethyl propiolate in propylene oxide at room temperature, followed by recrystallization from CHCl₃-MeOH (yield: 52–60%) . Optimization strategies include:

  • Temperature control : Prolonged stirring (40+ hours) at room temperature ensures complete cyclization.
  • Solvent selection : Propylene oxide enhances reactivity, while methanol aids in precipitation.
  • Purification : Recrystallization from CHCl₃-MeOH improves purity (mp: 195–196°C) .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : Assign signals for the 4-chlorobenzoyl (δ ~7.4–8.0 ppm) and pyrroloquinoline backbone (δ 6.5–7.3 ppm) .
  • FT-IR : Confirm ester (1708 cm⁻¹), ketone (1630 cm⁻¹), and aromatic C-Cl (1227 cm⁻¹) groups .
  • Elemental analysis : Validate stoichiometry (e.g., C 67.81%, Cl 8.44%) .

Basic: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve its structure?

SC-XRD using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and packing interactions. For related pyrroloquinoline derivatives, triclinic or monoclinic systems with Z = 2 are common . Ensure high-resolution data (R-factor < 0.05) by optimizing crystal growth in CHCl₃-MeOH .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl at C4) enhances enzyme inhibition (e.g., CK2) .
  • Ester vs. carboxylic acid : Ethyl esters improve solubility, while free acids may enhance target binding .
  • Methodology : Compare bioactivity of derivatives (e.g., 4-chlorophenyl vs. methoxy analogs) via in vitro kinase assays .

Advanced: How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Replicate conditions : Verify solvent purity (e.g., anhydrous propylene oxide) and stoichiometry (5:7 mmol ratio of phenacyl bromide to ethyl propiolate) .
  • Statistical analysis : Use ANOVA to assess variability in biological replicates (e.g., IC₅₀ values across cell lines) .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-chloropyrroloquinoxaline-6-carboxylate) .

Advanced: What computational tools predict molecular interactions of this compound?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., PDB ID 3BQR for CK2) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., C3 carboxylate for nucleophilic attack) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: What protocols ensure safe handling and stability of this compound?

  • Storage : Keep at –20°C in amber vials to prevent photodegradation .
  • Toxicity mitigation : Use fume hoods (inhalation hazard: GHS Category 4) and PPE (gloves, lab coats) .
  • Decomposition : Monitor via HPLC for ester hydrolysis under acidic/basic conditions .

Advanced: How can biological activity be evaluated when prior data is limited?

  • Primary screens : Use panel assays (e.g., NCI-60 for cytotoxicity; MIC tests for antimicrobial activity) .
  • Target identification : Employ thermal shift assays to detect protein binding .
  • Mechanistic studies : Measure caspase-3 activation (apoptosis) or ROS generation in treated cells .

Advanced: What strategies optimize purity (>98%) for pharmacological studies?

  • Chromatography : Use silica gel columns (cyclohexane/EtOAc/MeOH 3:1:0.5) or preparative HPLC .
  • Recrystallization : Sequential solvent pairs (e.g., CHCl₃-MeOH → EtOAc-hexane) remove byproducts .
  • Analytical QC : Validate via HPLC (retention time ±0.1 min) and HRMS (Δ mass < 2 ppm) .

Advanced: How can synergistic effects with other therapeutics be investigated?

  • Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn software .
  • In vivo models : Test efficacy in xenograft mice co-administered with NSAIDs or antifungals .
  • Pathway analysis : Use RNA-seq to identify upregulated/downregulated genes in combination therapy .

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